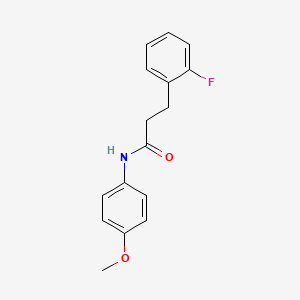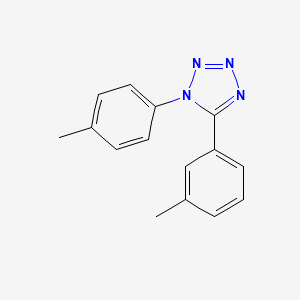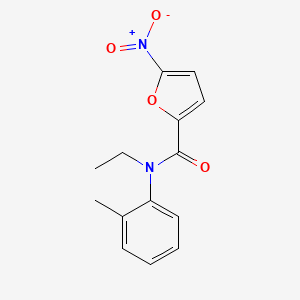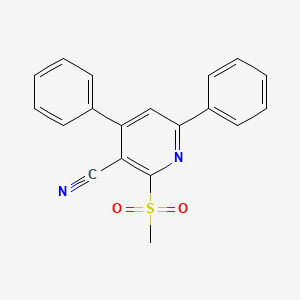
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide, commonly known as FMP, is a synthetic compound that belongs to the class of amides. It has gained significant attention in recent years due to its potential applications in scientific research. FMP is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
FMP inhibits FAAH by binding to the enzyme's active site, preventing it from breaking down endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. The activation of these receptors can have a range of effects, including pain relief, anti-inflammatory effects, and reduction in anxiety.
Biochemical and Physiological Effects:
FMP has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain. FMP has also been found to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Additionally, FMP has been shown to have anxiolytic effects, reducing anxiety in animal models of anxiety disorders.
実験室実験の利点と制限
FMP has several advantages for lab experiments. It is a highly pure compound, synthesized through a well-established method, ensuring consistency in results. FMP has also been extensively studied, with a range of effects on the body identified. However, FMP has some limitations. It has a short half-life, meaning that its effects are short-lived, and it needs to be administered frequently. Additionally, FMP has poor solubility in water, making it challenging to administer in vivo.
将来の方向性
There are several future directions for FMP research. One area of interest is the development of FMP analogs with improved solubility and longer half-lives. Additionally, FMP has been shown to have potential applications in the treatment of addiction, and further research is needed to explore this potential. Another area of interest is the use of FMP in combination with other compounds to enhance its effects. Future research can also explore the use of FMP in treating other conditions, such as epilepsy and neurodegenerative diseases.
Conclusion:
In conclusion, FMP is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is synthesized through a well-established method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. FMP has a range of effects on the body, including analgesic, anti-inflammatory, and anxiolytic effects. While FMP has some limitations, its potential applications in scientific research make it a promising compound for future studies.
合成法
The synthesis of FMP involves a multistep process that begins with the reaction of 2-fluoroacetophenone with para-methoxyphenylmagnesium bromide. The resulting intermediate is then reacted with an acid chloride to form the final product, FMP. The purity of the compound is ensured through recrystallization and chromatography techniques. The synthesis method has been optimized to obtain high yields of pure FMP, making it suitable for scientific research.
科学的研究の応用
FMP has been extensively studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body. FMP has been used in studies related to pain management, anxiety, and inflammation, among others.
特性
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-14-9-7-13(8-10-14)18-16(19)11-6-12-4-2-3-5-15(12)17/h2-5,7-10H,6,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEMMDXDHDORIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)

![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)

![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5702484.png)
![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5702491.png)
![1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione](/img/structure/B5702499.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)



![methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5702533.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)
